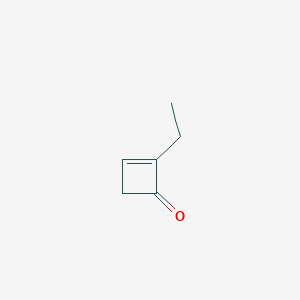
2-(Trichloro-lambda~4~-sulfanyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Trichloro-lambda~4~-sulfanyl)phenol: is an organosulfur compound characterized by the presence of a phenol group substituted with a trichloromethylthio group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trichloro-lambda~4~-sulfanyl)phenol typically involves the chlorination of phenol followed by the introduction of the trichloromethylthio group. One common method is as follows:
Chlorination of Phenol: Phenol is reacted with chlorine gas in the presence of a catalyst such as ferric chloride to produce 2,4,6-trichlorophenol.
Introduction of Trichloromethylthio Group: The 2,4,6-trichlorophenol is then treated with trichloromethylthiolating agents, such as trichloromethylthiol chloride, under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Large quantities of phenol are chlorinated using industrial chlorinators.
Continuous Flow Reactors:
Analyse Chemischer Reaktionen
Types of Reactions
2-(Trichloro-lambda~4~-sulfanyl)phenol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the trichloromethylthio group to a thiol group.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated, nitrated, or sulfonated phenol derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Trichloro-lambda~4~-sulfanyl)phenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Trichloro-lambda~4~-sulfanyl)phenol involves its interaction with molecular targets such as enzymes and cellular membranes. The trichloromethylthio group can disrupt cellular processes by:
Inhibiting Enzymes: The compound can bind to and inhibit the activity of certain enzymes, affecting metabolic pathways.
Disrupting Membranes: The lipophilic nature of the compound allows it to integrate into and disrupt cellular membranes, leading to cell lysis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Trichlorophenol: Similar structure but lacks the trichloromethylthio group.
Triclosan: Contains a similar phenol structure with chlorinated substituents but has different functional groups.
Uniqueness
2-(Trichloro-lambda~4~-sulfanyl)phenol is unique due to the presence of the trichloromethylthio group, which imparts distinct chemical properties and reactivity compared to other chlorinated phenols. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
94728-15-1 |
|---|---|
Molekularformel |
C6H5Cl3OS |
Molekulargewicht |
231.5 g/mol |
IUPAC-Name |
2-(trichloro-λ4-sulfanyl)phenol |
InChI |
InChI=1S/C6H5Cl3OS/c7-11(8,9)6-4-2-1-3-5(6)10/h1-4,10H |
InChI-Schlüssel |
WGCSYPPIOCBFBR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)O)S(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


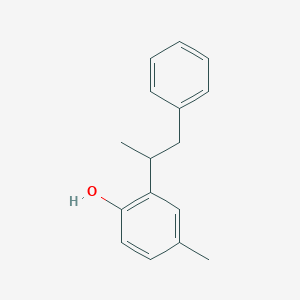
![[3-(2-Oxoethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]methyl acetate](/img/structure/B14356710.png)
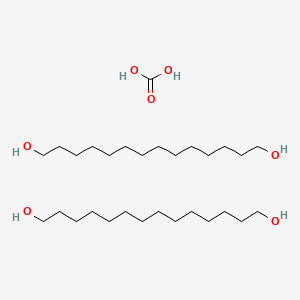
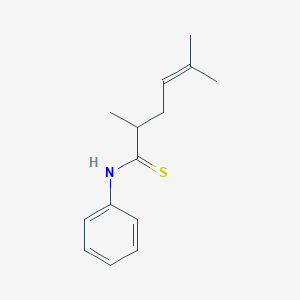
![[4-[[5-(3-Chlorobenzoyl)peroxy-2-cyano-5-oxopentan-2-yl]diazenyl]-4-cyanopentanoyl] 3-chlorobenzenecarboperoxoate](/img/structure/B14356727.png)
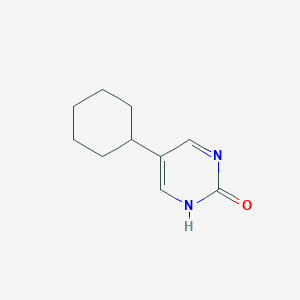
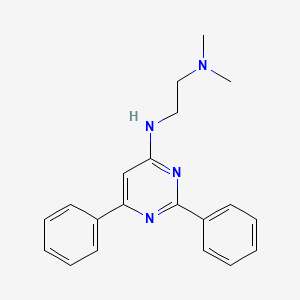

![Piperidine, 1-[[3-(trifluoromethyl)phenyl]methyl]-](/img/structure/B14356758.png)
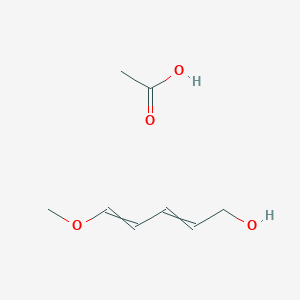


![1,1'-[Disulfanediyldi(pent-3-en-1-yne-5,3-diyl)]dibenzene](/img/structure/B14356774.png)
